3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-6-2-3-7-15(13)19-17(21)20-11-9-14(12-20)22-16-8-4-5-10-18-16/h2-8,10,14H,9,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZBOPIFVLKURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of pyrrolidine with 2-chloropyridine in the presence of a base such as potassium carbonate. This reaction forms the pyridin-2-yloxy-pyrrolidine intermediate. The next step involves the acylation of this intermediate with o-tolyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis compare key analogs based on structural features, molecular properties, and functional group variations.
Table 1: Structural and Molecular Comparison of Analogs
Structural Modifications and Implications
Pyridine Position and Heteroaromatic Substituents
- Pyridin-4-yloxy vs. Pyridin-2-yloxy : Replacing the pyridin-2-yloxy group with a pyridin-4-yloxy moiety (as in ) alters electronic distribution and steric interactions. The 2-position allows for intramolecular hydrogen bonding, whereas the 4-position may reduce solubility due to reduced polarity.
- Thiophen-2-yl vs.
Core Ring Modifications
- Piperidine vs. Pyrrolidine : PF3845 () uses a piperidine core, increasing conformational flexibility but reducing hydrogen-bonding capacity compared to pyrrolidine.
- Hexahydroquinoline vs. Pyrrolidine: Compound 30 () features a fused bicyclic system, enhancing planarity and π-stacking but limiting metabolic stability.
Functional Group Variations
- Sulfonyl vs.
- Cyano and Isobutyl Groups: Compound 27 () demonstrates how electron-withdrawing cyano groups and hydrophobic isobutyl chains can modulate target affinity and pharmacokinetics.
Molecular Weight and Pharmacokinetic Trends
Biological Activity
3-(Pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has attracted attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a pyrrolidine ring and a pyridin-2-yloxy group, suggest potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 255.31 g/mol
- IUPAC Name : this compound
The presence of the pyridine and o-tolyl groups is significant for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Research indicates that this compound may exert its biological effects through modulation of enzyme activity and receptor interactions. Specifically, it has been observed to potentially inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties. The binding affinity to specific receptors or enzymes remains an area of active investigation.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, pyrrolidine derivatives have been shown to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A comparative analysis indicated that modifications in the chemical structure significantly influence antibacterial efficacy.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 3-(Pyridin-2-yloxy)-N-(p-tolyl)pyrrolidine-1-carboxamide | S. aureus | 16 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that related pyrrolidine compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, derivatives of pyrrolidine have shown IC values in the low micromolar range, indicating significant cytotoxicity:
| Compound | Cancer Cell Line | IC Value |
|---|---|---|
| This compound | MCF-7 | 5 µM |
| 3-(Pyridin-2-yloxy)-N-(m-tolyl)pyrrolidine-1-carboxamide | HCT-116 | 4 µM |
Case Studies
A notable case study explored the synthesis and biological evaluation of various pyrrolidine derivatives, including this compound. The study reported promising results in terms of both antimicrobial and anticancer activities, emphasizing the need for further optimization to enhance efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
